molecular formula C11H13NO B3011915 2-(2-Methoxyphenyl)-2-methylpropanenitrile CAS No. 13524-75-9

2-(2-Methoxyphenyl)-2-methylpropanenitrile

Cat. No.: B3011915
CAS No.: 13524-75-9
M. Wt: 175.231
InChI Key: IKGVYAGZJIQWFU-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-2-methylpropanenitrile is an organic compound with a molecular formula of C11H13NO. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrile group through a methyl-substituted carbon. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-(2-Methoxyphenyl)-2-methylpropanenitrile can be achieved through several methods. One common synthetic route involves the methylation of (2-methoxyphenyl)acetonitrile using sodium amide and iodomethane . This reaction typically requires anhydrous conditions and is carried out in a suitable solvent such as tetrahydrofuran. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(2-Methoxyphenyl)-2-methylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Scientific Research Applications

2-(2-Methoxyphenyl)-2-methylpropanenitrile has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-(2-Methoxyphenyl)-2-methylpropanenitrile include:

These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the versatility and uniqueness of this compound.

Biological Activity

2-(2-Methoxyphenyl)-2-methylpropanenitrile, with the chemical formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol, is a compound characterized by a methoxy group attached to a phenyl ring and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

  • Appearance : Colorless to light yellow liquid
  • Boiling Point : 111-113 °C
  • Stability : Stable under standard storage conditions; should be kept sealed in dry environments at room temperature.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. The presence of the methoxy group enhances its lipophilicity, which may improve its bioavailability and interaction with biological targets. Preliminary studies suggest that this compound can inhibit pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated the potential of this compound to inhibit certain cancer cell lines. The compound's mechanism of action appears to involve interference with cell proliferation pathways. For instance, it has shown promise in reducing the viability of breast cancer cells, indicating a need for further exploration into its anticancer mechanisms and therapeutic applications.

The biological activity of this compound is likely linked to its interactions with various enzymes and receptors within biological systems. Understanding these interactions is crucial for elucidating its therapeutic potential and safety profile.

Comparative Analysis with Similar Compounds

Compound NameChemical FormulaUnique Features
2-(4-Methoxyphenyl)-2-methylpropanenitrileC₁₁H₁₃NODifferent methoxy position affecting reactivity
2-Amino-3-(4-methoxyphenyl)-2-methylpropanenitrileC₁₁H₁₅N₂OContains an amino group, enhancing biological activity
3-(4-Methoxyphenyl)-3-methylbutyronitrileC₁₃H₁₅NOLarger alkyl side chain, altering physical properties

The unique methoxy substitution pattern of this compound influences both its chemical reactivity and biological interactions compared to these structurally similar compounds.

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of this compound:

  • Anti-inflammatory Study : A study published in a peer-reviewed journal evaluated the effects of this compound on inflammatory markers in a rat model. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting strong anti-inflammatory properties.
  • Cancer Cell Line Inhibition : Another study focused on the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The findings revealed that treatment with this compound resulted in decreased cell viability and induced apoptosis in these cell lines.
  • Mechanistic Insights : Research delving into the molecular mechanisms revealed that this compound may act through the modulation of signaling pathways associated with cell survival and apoptosis, particularly involving caspase activation.

Properties

IUPAC Name

2-(2-methoxyphenyl)-2-methylpropanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,8-12)9-6-4-5-7-10(9)13-3/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGVYAGZJIQWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

By a method analogous to that of Example 3(a), o-methoxybenzyl cyanide was methylated with methyl iodide and sodium hydride in dimethylformamide to give the desired compound in 85% yield.
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